

Analysis of Cr-arene bond strengths in various bis(arene)chromium complexes

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Compound of Interest

Compound Name: *Dicumene chromium*

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Unraveling the Strength of the Chromium-Arene Bond: A Comparative Analysis

A deep dive into the bond dissociation energies of bis(arene)chromium complexes reveals the subtle interplay of electronic and steric effects on molecular stability. This guide provides a comparative analysis of Cr-arene bond strengths, supported by experimental data, to aid researchers in the fields of organometallic chemistry, catalysis, and drug development.

The stability of bis(arene)chromium complexes, foundational sandwich compounds in organometallic chemistry, is critically dependent on the strength of the chromium-arene bond. This bond, a delicate dance of electron donation and back-donation between the metal center and the aromatic ligands, can be significantly influenced by the nature of the substituents on the arene rings. Understanding these substituent effects is paramount for the rational design of catalysts and novel organometallic materials.

This guide presents a comparative analysis of Cr-arene bond strengths in a series of bis(arene)chromium complexes, summarizing key experimental bond dissociation energy (BDE) data. We also provide detailed experimental protocols for the primary techniques used to determine these values, offering a practical resource for researchers in the field.

Comparative Analysis of Cr-Arene Bond Dissociation Energies

The strength of the Cr-arene bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of the bond in the gas phase. Experimental determination of these values is challenging, but techniques such as threshold photoelectron-photoion coincidence spectroscopy (TPEPICO) have provided precise data for select complexes.

The following table summarizes the available experimental and theoretical data for the first and second bond dissociation energies of various bis(arene)chromium complexes. The first BDE corresponds to the removal of one arene ligand from the bis(arene)chromium complex, while the second BDE corresponds to the removal of the remaining arene ligand from the resulting mono(arene)chromium fragment.

Complex	Arene Ligand	First BDE (D_0) (eV)	Second BDE (D_0) (eV)	Method
Bis(benzene)chromium	Benzene	2.78 ± 0.15 ^[1]	0.06 ± 0.15 ^[1]	Experimental (TPEPICO)
Bis(toluene)chromium	Toluene	-	-	-
Bis(fluorobenzene)chromium	Fluorobenzene	-	-	-
(Benzene)(Toluene)chromium	Benzene, Toluene	-	-	-

Note: Experimental data for substituted bis(arene)chromium complexes is scarce in the literature. The table will be updated as more data becomes available.

Theoretical studies on $(\eta^6\text{-arene})\text{Cr}(\text{CO})_3$ complexes, which feature a single arene ligand, provide valuable insights into the electronic effects of substituents on the Cr-arene bond strength. These studies indicate that electron-donating groups, such as methyl ($-\text{CH}_3$), tend to increase the bond strength, while electron-withdrawing groups, like fluoro ($-\text{F}$), generally decrease it. This trend is attributed to the enhanced electron density on the arene ring from donor groups, which strengthens the interaction with the chromium center.

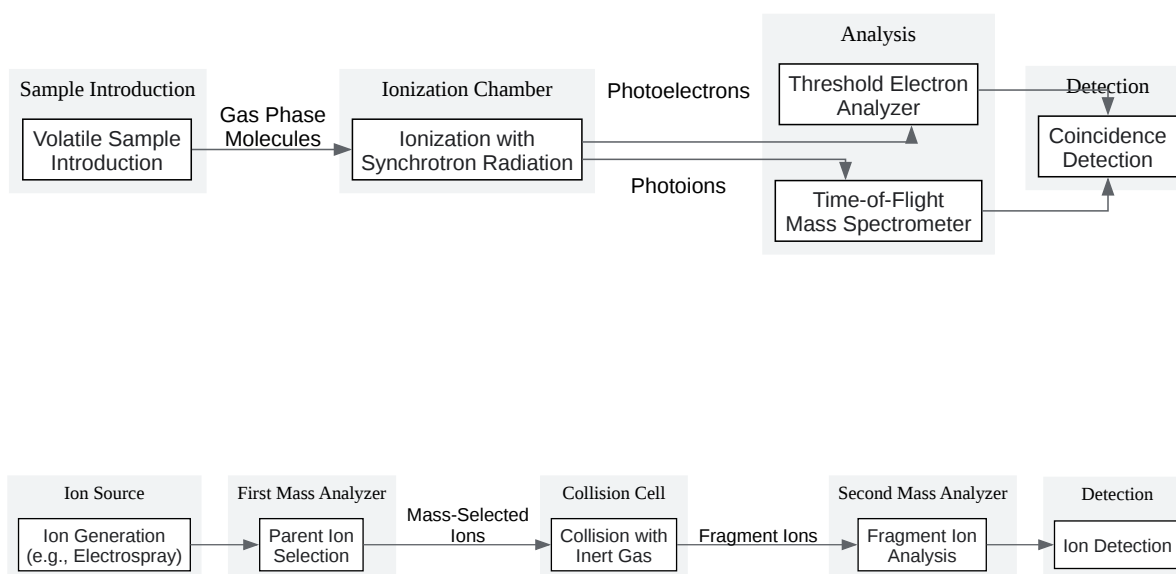
Experimental Protocols

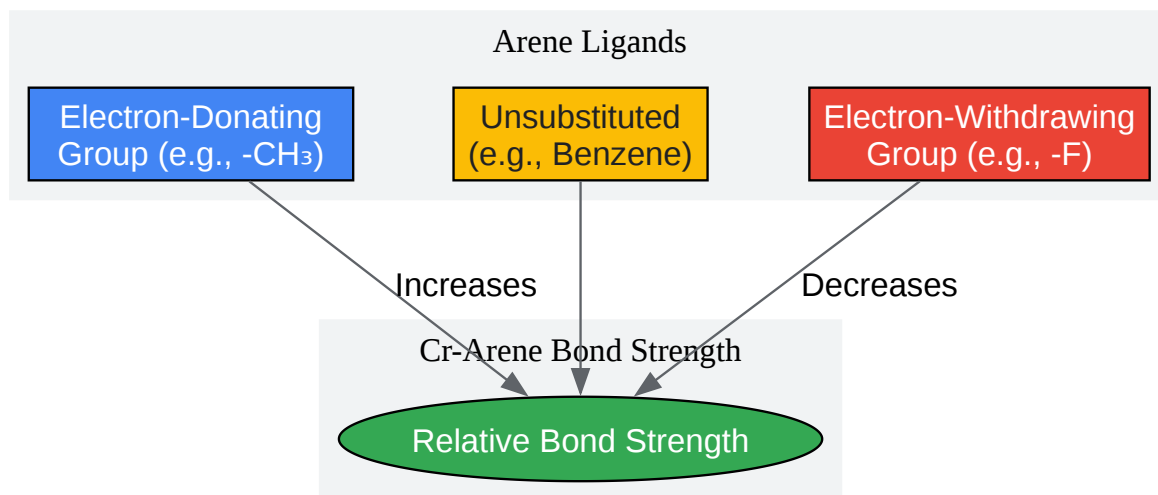
The determination of accurate bond dissociation energies for organometallic complexes relies on sophisticated gas-phase experimental techniques. Below are detailed overviews of the primary methods employed.

Threshold Photoelectron-Photoion Coincidence Spectroscopy (TPEPICO)

TPEPICO is a powerful technique that combines photoionization mass spectrometry with photoelectron spectroscopy to provide highly accurate thermochemical data.[2]

Experimental Workflow:





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References

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- 2. Photoelectron photoion coincidence spectroscopy - Wikipedia [en.wikipedia.org]
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